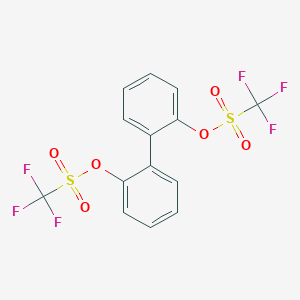

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl

Descripción general

Descripción

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two trifluoromethanesulfonyloxy groups attached to a biphenyl structure. The trifluoromethanesulfonyloxy groups contribute to the compound’s high reactivity and stability, making it valuable in synthetic chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity . The reaction mixture is then subjected to work-up procedures, including washing with aqueous solutions and drying over anhydrous sodium sulfate, followed by purification using chromatography .

Industrial Production Methods

Industrial production of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles, such as amines or phosphines, under appropriate conditions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex biphenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or phosphines, and the reactions are typically carried out in polar solvents under mild conditions.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives and more complex organic molecules, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Reagent in Organic Synthesis

BTB serves as a powerful reagent in various organic synthesis reactions, particularly in the formation of sulfonate esters and as a coupling agent in cross-coupling reactions. Its triflate groups facilitate nucleophilic substitutions, making it useful for synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a recent study, BTB was employed as a coupling agent in the Suzuki-Miyaura reaction to synthesize biaryl compounds. The use of BTB allowed for high site selectivity and stereospecificity, resulting in significant yields of the desired products .

Material Science

BTB has applications in material science due to its ability to modify the surface properties of polymers and other materials. Its trifluoromethanesulfonyl groups enhance thermal stability and chemical resistance.

Case Study: Polymer Modification

Research demonstrated that incorporating BTB into polymer matrices improved their thermal properties significantly. The modified polymers exhibited enhanced resistance to solvents and thermal degradation compared to unmodified counterparts .

Pharmaceutical Applications

The unique chemical structure of BTB makes it a candidate for pharmaceutical applications, particularly as a building block for drug synthesis. Its ability to participate in various chemical transformations allows for the creation of novel therapeutic agents.

Case Study: Synthesis of Anticancer Agents

BTB was utilized in the synthesis of novel anticancer compounds through a series of palladium-catalyzed reactions. The resulting compounds showed promising activity against cancer cell lines, highlighting BTB's potential role in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy groups are highly electron-withdrawing, making the biphenyl core more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce various functional groups into the biphenyl structure, enabling the synthesis of a wide range of derivatives with diverse properties .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethanesulfonimide: Another compound with trifluoromethanesulfonyl groups, used as a strong acid catalyst and in the synthesis of various organic compounds.

Trifluoromethanesulfonic anhydride: Used as a reagent in organic synthesis for introducing triflyl groups.

Uniqueness

2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is unique due to its biphenyl core structure combined with two trifluoromethanesulfonyloxy groups. This combination imparts high reactivity and stability, making it a versatile compound in synthetic chemistry and material science. Its ability to undergo various substitution and coupling reactions under mild conditions sets it apart from other similar compounds .

Actividad Biológica

2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl (CAS Number: 17763-95-0) is a sulfonate compound that has garnered attention in various fields of research, particularly for its unique chemical properties and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Formula : C14H8F6O6S2

- Molecular Weight : 450.33 g/mol

- Appearance : Powder

- Solubility : Soluble in organic solvents like dichloromethane and pyridine, which are commonly used in its synthesis .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on cellular mechanisms and potential therapeutic applications. Key areas of focus include:

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, potentially affecting neurological functions .

- Antiviral Properties : Preliminary studies suggest that derivatives of sulfonated compounds exhibit antiviral activities, although specific data on this biphenyl derivative remains limited .

Study 1: Neurotransmitter Regulation

A study published in MDPI explored the impact of various sulfonated compounds on neurotransmitter systems. It was found that compounds similar to this compound could modulate histamine levels in the brain, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. The modulation of histamine receptors (H1R and H3R) was particularly noted for its role in neuronal survival and cognitive function enhancement .

Study 2: Antiviral Activity

Research into structurally related compounds has shown promise in inhibiting viral entry mechanisms. Although direct studies on this compound are sparse, similar sulfonated biphenyls have demonstrated effectiveness against Hepatitis C virus (HCV) by interfering with viral entry processes . This suggests a potential pathway for further investigation into the antiviral properties of this compound.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C14H8F6O6S2 |

| Molecular Weight | 450.33 g/mol |

| Appearance | Powder |

| Solubility | Organic solvents |

Propiedades

IUPAC Name |

[2-[2-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-7-3-1-5-9(11)10-6-2-4-8-12(10)26-28(23,24)14(18,19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEJFEYIJHDWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141148 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-95-0 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.